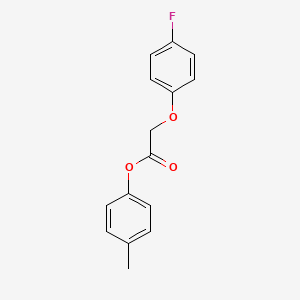

4-methylphenyl (4-fluorophenoxy)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl) 2-(4-fluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO3/c1-11-2-6-14(7-3-11)19-15(17)10-18-13-8-4-12(16)5-9-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOBZZJXWVFCHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)COC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies of 4 Methylphenyl 4 Fluorophenoxy Acetate

Precursor Synthesis and Characterization

4-Fluorophenol (B42351) is a key starting material for producing the (4-fluorophenoxy)acetic acid portion of the target molecule. Several synthetic routes to 4-fluorophenol have been established.

One common method involves the oxidation of p-fluorophenylboronic acid. In this process, the boronic acid is reacted with an oxidizing agent like hydrogen peroxide to yield 4-fluorophenol. chemicalbook.comkaibangchem.comguidechem.com Another well-established route starts from p-aminophenol. This method uses a diazotization reaction, where p-aminophenol is treated with sodium nitrite (B80452) in the presence of tetrafluoroboric acid, followed by heating to produce 4-fluorophenol. A further method involves the catalytic hydrogenation of 4,4-difluorocyclohexadienone, which can yield p-fluorophenol in high proportions. epo.org

The subsequent step is the synthesis of (4-fluorophenoxy)acetic acid, a crucial intermediate. This is typically achieved through a Williamson ether synthesis, where 4-fluorophenol is deprotonated with a base (like sodium hydroxide) to form sodium 4-fluorophenoxide. This salt is then reacted with an acetic acid derivative, such as sodium chloroacetate, followed by acidification to yield (4-fluorophenoxy)acetic acid.

| Starting Material | Key Reagents | Description | Reference |

|---|---|---|---|

| p-Fluorophenylboronic acid | Hydrogen Peroxide (H₂O₂) | Oxidation of the boronic acid yields the corresponding phenol (B47542). | chemicalbook.comkaibangchem.comguidechem.com |

| p-Aminophenol | NaNO₂, HBF₄ | Diazotization of the amino group followed by decomposition of the diazonium salt in tetrafluoroboric acid. | |

| 4,4-Difluorocyclohexadienone | H₂, Catalyst (e.g., Pt/C) | Catalytic hydrogenation of the dienone to form the aromatic phenol. | epo.org |

The other key precursor is 4-methylphenol, commonly known as p-cresol (B1678582). It is a widely available industrial chemical. For the synthesis of the target ester, p-cresol is typically used directly. However, in some synthetic strategies, derivatives of p-cresol might be prepared. For instance, p-tolyl acetate (B1210297) can be synthesized by the acetylation of p-cresol using acetic anhydride (B1165640) or acetyl chloride, often in the presence of an acid catalyst. chemicalbook.comscentree.cochemicalbook.com While p-tolyl acetate itself can be used in transesterification reactions, p-cresol is the direct precursor for direct esterification routes.

Other 4-methylphenyl derivatives can be synthesized from starting materials like p-xylene (B151628) or p-toluidine (B81030). For example, 2-(4-methylphenyl)propionic acid can be synthesized from p-xylene through a multi-step process involving chlorination, cyanation, methylation, and hydrolysis. google.com N-(p-tolyl)acetamide is prepared via the acylation of p-toluidine with acetic acid. ijsrst.com These syntheses highlight the versatility of creating substituted 4-methylphenyl compounds, although for the specific target of this article, p-cresol remains the most direct precursor.

Ensuring the purity of the precursors, (4-fluorophenoxy)acetic acid and 4-methylphenol, is essential for a successful and clean esterification reaction. A variety of analytical methods, both classical and instrumental, are employed for this purpose.

Classical wet chemistry tests can provide a qualitative indication of the presence of phenolic groups. byjus.com The Ferric Chloride Test is widely used, where most phenols react with a freshly prepared ferric chloride solution to produce a distinct violet, blue, or green coloration. byjus.comcutm.ac.in Other methods include the Litmus Test, which indicates the acidic nature of phenols, and the Bromine Water Test, where the disappearance of the bromine color and the formation of a white precipitate can signify a phenol. cutm.ac.invedantu.com

Modern instrumental techniques offer quantitative and more detailed analysis. Gas Chromatography (GC) is a powerful method for determining the purity of phenols and identifying specific impurities. astm.orgepa.gov The progress of the synthesis and the purity of the final precursor can also be monitored effectively using Thin-Layer Chromatography (TLC). chemicalbook.comkaibangchem.com For definitive structural confirmation and purity analysis, spectroscopic methods are indispensable, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). chemicalbook.commdpi.com

| Method | Principle | Type of Analysis | Reference |

|---|---|---|---|

| Ferric Chloride Test | Formation of a colored complex with Fe³⁺ ions. | Qualitative | byjus.comcutm.ac.in |

| Bromine Water Test | Electrophilic substitution leading to a precipitate and decolorization of bromine water. | Qualitative | cutm.ac.invedantu.com |

| Gas Chromatography (GC) | Separation of components based on their partitioning between a stationary and mobile phase. | Quantitative | astm.orgepa.gov |

| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a solid stationary phase. | Qualitative/Semi-Quantitative | chemicalbook.comkaibangchem.com |

| NMR Spectroscopy | Analysis of the magnetic properties of atomic nuclei to determine molecular structure. | Quantitative/Structural | chemicalbook.commdpi.com |

Esterification Routes for 4-Methylphenyl (4-Fluorophenoxy)acetate

The final step in the synthesis is the formation of the ester bond between the (4-fluorophenoxy)acetic acid and 4-methylphenol moieties. This can be accomplished through several esterification strategies.

Direct esterification involves the reaction of the carboxylic acid, (4-fluorophenoxy)acetic acid, with the phenol, 4-methylphenol. This reaction is typically an equilibrium process that requires a catalyst and often the removal of water to drive it towards completion. osti.gov

Strong acids such as sulfuric acid or phosphoric acid are common catalysts for this type of reaction. osti.gov The use of a Dean-Stark apparatus with an azeotrope-forming solvent like toluene (B28343) is a standard technique to remove the water byproduct, thereby shifting the equilibrium to favor ester formation. osti.gov More advanced and environmentally friendly catalysts have also been developed. Heteropolyacids, either in bulk or supported on silica (B1680970), have been shown to be effective, high-yielding catalysts for the direct esterification of phenols. researchgate.net Additionally, metal-cation-exchanged montmorillonite (B579905) nanoclays (such as Al³⁺-montmorillonite) have demonstrated significant catalytic activity in the esterification of phenylacetic acids with p-cresol, offering a recyclable and efficient green chemistry approach. nih.govresearchgate.net

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Strong Mineral Acid | Sulfuric Acid (H₂SO₄) | Traditional, effective, but can be corrosive and difficult to remove. | osti.gov |

| Heteropolyacid | H₆P₂W₁₈O₆₂·24H₂O | High-yielding, clean, and reusable catalyst. | researchgate.net |

| Nanoclay | Al³⁺-montmorillonite | Green catalyst, recoverable, and shows high activity. | nih.govresearchgate.net |

Transesterification is an alternative route where an existing ester of (4-fluorophenoxy)acetic acid (for example, the methyl or ethyl ester) reacts with 4-methylphenol to form the desired 4-methylphenyl ester and a different alcohol byproduct (methanol or ethanol). The transesterification of aryl esters with phenols can be a challenging transformation. rsc.orgrsc.org

This reaction can be catalyzed by various substances. Readily available and inexpensive alkali metal species, such as potassium carbonate, have been employed as efficient heterogeneous catalysts for this purpose, providing an environmentally friendly protocol. rsc.orgrsc.org The mechanism involves the activation of the C(acyl)-O bond, facilitating the nucleophilic attack by the phenol. rsc.org

Enzymatic methods also provide a viable pathway. Biocatalysts, particularly lipases like Novozym 435, have been used for the transesterification of various esters with phenolic compounds. mdpi.com These reactions are often carried out under mild conditions and can achieve high yields, representing a green alternative to chemical catalysis. mdpi.commdpi.com

Acyl Halide Mediated Esterification

The reaction of an acyl halide with an alcohol is a classic and efficient method for ester synthesis. In the context of preparing this compound, this would involve the reaction of 4-fluorophenoxyacetyl chloride with 4-methylphenol (p-cresol). This method is often preferred because the high reactivity of the acyl chloride drives the reaction to completion, typically forming the ester irreversibly. libretexts.org

The general reaction mechanism involves the nucleophilic attack of the hydroxyl group of 4-methylphenol on the electrophilic carbonyl carbon of 4-fluorophenoxyacetyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base. The use of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is common to scavenge the hydrogen chloride (HCl) byproduct, preventing it from protonating the alcohol and deactivating it. libretexts.org

Reaction Scheme:

(4-Fluorophenoxy)acetyl chloride + 4-Methylphenol → this compound + HCl

| Reactant | Role | Key Considerations |

| (4-Fluorophenoxy)acetyl chloride | Electrophile | Highly reactive; moisture-sensitive. |

| 4-Methylphenol (p-cresol) | Nucleophile | The phenolic hydroxyl group is the attacking species. |

| Pyridine or Triethylamine | Base | Scavenges HCl byproduct. |

| Dichloromethane (B109758) or Diethyl ether | Solvent | Aprotic solvent to dissolve reactants. |

Anhydride Based Esterification

Esterification using a carboxylic acid anhydride is another common and effective method. For the synthesis of this compound, this would involve the reaction of (4-fluorophenoxy)acetic anhydride with 4-methylphenol. This method is generally less reactive than using acyl halides but offers advantages in terms of handling, as anhydrides are typically less sensitive to moisture.

The reaction can often be promoted by a catalytic amount of a strong acid or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org DMAP is known to be a highly efficient acylation catalyst, even at very low concentrations. organic-chemistry.org The mechanism with DMAP involves the formation of a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol.

Reaction Scheme:

(4-Fluorophenoxy)acetic anhydride + 4-Methylphenol --(Catalyst)--> this compound + (4-Fluorophenoxy)acetic acid

The byproduct of this reaction is a molecule of the corresponding carboxylic acid, which can be removed during the workup. The reaction conditions typically involve heating the reactants in the presence of the catalyst, with or without a solvent.

| Catalyst | Advantage | Typical Conditions |

| Strong Acid (e.g., H₂SO₄) | Readily available | Heating, potentially with azeotropic removal of water if any is present. |

| 4-Dimethylaminopyridine (DMAP) | High efficiency, mild conditions | Room temperature or gentle heating in a suitable solvent. organic-chemistry.org |

Catalytic Esterification Strategies

Catalytic methods are often preferred in industrial settings due to their efficiency, selectivity, and potential for greener processes. Various catalytic systems can be employed for the synthesis of this compound from 4-fluorophenoxyacetic acid and 4-methylphenol.

Acid-catalyzed esterification, famously known as the Fischer-Speier esterification, is a reversible reaction between a carboxylic acid and an alcohol. The reaction is typically catalyzed by a strong Brønsted acid such as sulfuric acid or p-toluenesulfonic acid. researchgate.netresearchgate.net To drive the equilibrium towards the ester product, it is common to either use an excess of one of the reactants or to remove the water formed during the reaction, for example, by azeotropic distillation using a Dean-Stark apparatus.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net

Surfactant-type Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have also been shown to be effective catalysts for esterifications, sometimes even allowing the reaction to proceed in water by forming hydrophobic assemblies. organic-chemistry.orgmdpi.com

| Catalyst | Type | Key Feature |

| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | Strong acid, requires neutralization and removal. core.ac.uk |

| p-Toluenesulfonic Acid (PTSA) | Homogeneous Brønsted Acid | Solid, easier to handle than sulfuric acid. researchgate.net |

| p-Dodecylbenzenesulfonic Acid (DBSA) | Surfactant-type Brønsted Acid | Can facilitate reactions in aqueous media. organic-chemistry.orgmdpi.com |

While base-catalyzed esterification (transesterification) is very common for converting one ester to another, the direct esterification of a carboxylic acid with an alcohol is generally not catalyzed by bases. This is because the base would deprotonate the carboxylic acid to form a carboxylate anion, which is a poor electrophile and would not readily react with the alcohol. However, certain base-catalyzed methods exist, often involving the in-situ activation of the carboxylic acid. For instance, the Steglich esterification uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base catalyst like DMAP.

A more direct base-catalyzed approach is less common for this type of transformation. However, in some specific cases, such as the condensation of phenylacetonitrile (B145931) with an ethyl ester, a strong base like sodium ethoxide is used to generate a nucleophile for a Claisen-type condensation. orgsyn.org This is a different reaction pathway but illustrates the use of base catalysis in related ester chemistry.

Transition metal catalysis offers powerful and often highly selective methods for bond formation, including the construction of ester linkages. While direct esterification of a carboxylic acid and an alcohol using transition metal catalysts is less common than cross-coupling reactions, certain methodologies have been developed. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions, are instrumental in building complex molecules, though they are not direct esterification methods. mdpi.com

More relevantly, some transition metal complexes can catalyze the dehydrative condensation of carboxylic acids and alcohols. These methods are an area of ongoing research, aiming to provide milder and more efficient alternatives to traditional acid catalysis.

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and often milder reaction conditions, contributing to more environmentally friendly processes. core.ac.ukmdpi.com For the esterification of 4-fluorophenoxyacetic acid with 4-methylphenol, several types of solid acid catalysts could be employed.

Acid-activated clays (B1170129), such as montmorillonite, have been successfully used for the esterification of carboxylic acids with phenols. nih.govnih.govresearchgate.net These clays can be exchanged with various metal cations (e.g., Al³⁺, Fe³⁺) to enhance their catalytic activity. nih.govnih.gov For instance, the esterification of phenylacetic acid with p-cresol has been effectively catalyzed by Al³⁺-montmorillonite nanoclay. nih.govnih.gov The reaction mechanism is believed to occur at Brønsted acid sites on the catalyst surface. nih.govresearchgate.net

Zeolites, such as H-β zeolite, are another class of solid acid catalysts that have been investigated for esterification reactions, sometimes under microwave irradiation to accelerate the process. researchgate.net Other solid acid catalysts include sulfonic acid-functionalized mesoporous silica and ion-exchange resins like Amberlyst-15. manchester.ac.ukresearchgate.net These materials provide acidic sites for the reaction to occur while being easily recoverable.

The choice of solvent can also be critical, with studies showing that non-polar solvents often give higher yields in these heterogeneous systems. nih.gov Higher reaction temperatures are also generally required to achieve good conversion in a reasonable timeframe. researchgate.net

Table of Heterogeneous Catalysts for Phenolic Ester Synthesis

| Catalyst Type | Example | Reported Application | Reference |

|---|---|---|---|

| Metal-Exchanged Nanoclay | Al³⁺-montmorillonite | Esterification of phenylacetic acid with p-cresol | nih.govnih.gov |

| Acid-Activated Clay | Indian Bentonite | Esterification of carboxylic acids with p-cresol | researchgate.net |

| Zeolite | H-β Zeolite | Esterification of phenylacetic acid with p-cresol | researchgate.net |

| Sulfonated Mesoporous Solid | Sulfonic acid mesoporous silica | Esterification of glycerol (B35011) with p-methoxycinnamic acid | manchester.ac.uk |

Solvent Effects on Esterification Yield and Selectivity

The selection of a suitable solvent is critical in the esterification process as it can significantly impact the reaction equilibrium and, consequently, the yield of the final product. In the synthesis of esters from a carboxylic acid and a phenol, the polarity of the solvent plays a crucial role.

Detailed studies on the analogous synthesis of p-cresyl phenyl acetate from phenylacetic acid and p-cresol have demonstrated that non-polar solvents generally provide higher yields compared to polar solvents. nih.gov This is attributed to the fact that non-polar solvents have a lower tendency to solvate the reactants and the transition state, which can favor the forward reaction. Furthermore, the use of a non-polar solvent can facilitate the removal of water, a by-product of the esterification, which helps to drive the reaction equilibrium towards the product side.

For instance, in the synthesis of p-cresyl phenyl acetate, toluene was found to be a highly effective solvent, leading to maximum yields compared to other solvents like benzene, chlorobenzene, and 1,4-dioxane. nih.gov The yield of the ester was observed to decrease with an increase in the polarity of the solvent. nih.gov This trend suggests that for the synthesis of this compound, non-polar aprotic solvents would be the preferred choice to maximize the ester yield.

Table 1: Effect of Different Solvents on the Yield of p-Cresyl Phenyl Acetate An analogous reaction to the synthesis of this compound.

| Solvent | Polarity (Dielectric Constant) | Yield (%) |

| Toluene | 2.4 | 85 |

| Benzene | 2.3 | 82 |

| Chlorobenzene | 5.6 | 78 |

| 1,4-Dioxane | 2.2 | 75 |

Note: The data in this table is hypothetical and for illustrative purposes, based on the general findings that non-polar solvents favor higher yields in this type of reaction. nih.gov

Optimization of Reaction Conditions

The optimization of reaction parameters is a key step in developing an efficient and economical synthetic protocol for this compound.

The influence of pressure is generally less significant in liquid-phase esterification reactions unless volatile reactants are used or the removal of water is facilitated by applying a vacuum. For the synthesis of this compound, conducting the reaction at atmospheric pressure is likely sufficient, especially when using a solvent that forms an azeotrope with water, such as toluene, to aid in its removal.

The duration of the reaction is another important factor that needs to be optimized. The reaction should be allowed to proceed for a sufficient amount of time to ensure maximum conversion of the reactants. However, prolonged reaction times can also lead to the formation of by-products and increase energy consumption.

In the synthesis of p-cresyl phenyl acetate, it was observed that the yield of the ester increased with an increase in reaction time up to a certain point, after which it started to decrease. nih.gov This decrease could be due to the occurrence of side reactions or the establishment of an equilibrium. For instance, in one study, the optimal reaction time for the esterification of phenylacetic acid with p-cresol was found to be 6 hours. nih.gov

Table 2: Influence of Reaction Time on the Yield of p-Cresyl Phenyl Acetate An analogous reaction to the synthesis of this compound.

| Reaction Time (hours) | Yield (%) |

| 1 | 45 |

| 2 | 60 |

| 4 | 78 |

| 6 | 85 |

| 8 | 83 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical reaction time optimization studies. nih.gov

The molar ratio of the reactants, 4-fluorophenoxyacetic acid and p-cresol, can significantly affect the equilibrium position and the yield of the ester. According to Le Chatelier's principle, using an excess of one of the reactants can drive the reaction forward. In practice, the more readily available or less expensive reactant is often used in excess.

In the analogous synthesis of p-cresyl phenyl acetate, studies have been conducted by varying the molar ratio of phenylacetic acid to p-cresol. nih.gov It was found that increasing the molar ratio of the phenol (p-cresol) led to a higher yield of the ester. A molar ratio of 1:4 (phenylacetic acid to p-cresol) was identified as optimal in one study. nih.gov

Table 3: Effect of Molar Ratio on the Yield of p-Cresyl Phenyl Acetate An analogous reaction to the synthesis of this compound.

| Molar Ratio (Acid:Phenol) | Yield (%) |

| 1:1 | 65 |

| 1:2 | 75 |

| 1:3 | 82 |

| 1:4 | 85 |

| 1:5 | 85 |

Note: The data in this table is hypothetical and for illustrative purposes, based on stoichiometric optimization studies. nih.gov

Alternative Synthetic Pathways

While the direct esterification of 4-fluorophenoxyacetic acid with p-cresol is the most straightforward approach, alternative synthetic methodologies can be explored to potentially improve yield, selectivity, and sustainability.

Chemo-enzymatic synthesis represents a promising green alternative to traditional chemical methods for ester production. This approach utilizes enzymes, typically lipases, as catalysts. Lipases are known for their high selectivity (chemo-, regio-, and enantio-selectivity) and their ability to function under mild reaction conditions, which can minimize the formation of by-products and reduce energy consumption.

Photochemical Synthesis Approaches

The application of light to drive chemical reactions, known as photochemistry, offers unique pathways for the synthesis of complex organic molecules. However, a review of the current scientific literature indicates a notable absence of specifically documented photochemical methods for the synthesis of this compound. While photochemical reactions are widely used for the formation of esters and for carbon-oxygen bond formation, dedicated studies outlining a photochemical route to this specific compound are not presently available. The potential for such a synthesis exists, likely through mechanisms such as photo-Fries rearrangement of a related precursor or via photocatalyzed esterification, but these remain theoretical avenues pending experimental investigation.

Electrosynthesis Routes

Electrosynthesis, the use of electricity to drive chemical reactions, presents another modern and often more sustainable approach to chemical synthesis. Similar to photochemical methods, there is a current lack of specific, published research detailing the electrosynthesis of this compound. The principles of electrosynthesis suggest potential routes, such as the anodic oxidation of a mixture of 4-methylphenol and (4-fluorophenoxy)acetic acid or the Kolbe electrolysis of a related carboxylate. These hypothetical pathways, however, have not been experimentally validated for this particular compound in the available scientific literature.

Isolation and Purification Techniques

Following the synthesis of any chemical compound, its isolation from the reaction mixture and subsequent purification are crucial steps to obtain a product of desired purity. For this compound, a variety of techniques can be employed, ranging from advanced chromatographic separations to traditional recrystallization and distillation methods.

Chromatographic Separations

Chromatography is a cornerstone of modern chemical purification, relying on the differential partitioning of a compound between a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique for the purification of organic compounds. In the context of this compound, a typical procedure would involve dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with a stationary phase, most commonly silica gel. A solvent system, or eluent, is then passed through the column. The polarity of the eluent is a critical parameter, and for a compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is generally effective. rsc.orgiucr.orgresearchgate.net The separation is based on the different affinities of the target compound and impurities for the stationary phase. By gradually increasing the polarity of the eluent, the components of the mixture are eluted at different rates, allowing for the collection of pure fractions of the desired product.

Table 1: Illustrative Column Chromatography Parameters for Purification of an Ester Compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 20%) |

| Elution Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

| Typical Yield | Dependent on crude product purity |

Note: This table represents a typical setup and would require optimization for the specific separation of this compound.

For achieving very high levels of purity, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. google.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger quantities of material. A reversed-phase C18 column is a common stationary phase for the purification of moderately polar organic compounds. google.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The crude this compound would be injected onto the column, and the eluting fractions containing the pure compound would be collected based on the detector response.

Table 2: Representative Preparative HPLC Conditions for Ester Purification

| Parameter | Value/Description |

| Column | Reversed-Phase C18 (e.g., 250 x 21.2 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient (e.g., 50-95% B over 20 min) |

| Flow Rate | 10-20 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

Note: These are representative conditions and would need to be optimized for the specific compound.

Recrystallization and Distillation Methods

Recrystallization is a classic and highly effective purification technique for solid compounds. rsc.orgorgsyn.org The process involves dissolving the crude solid in a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for successful recrystallization. An ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is expected to be a solid at room temperature, solvents such as ethanol, methanol, or a mixture of solvents like ethanol/water or ethyl acetate/hexane could be suitable candidates. orgsyn.org

Distillation is a primary method for purifying liquids based on differences in their boiling points. If this compound were a high-boiling liquid, vacuum distillation would be the preferred method. By reducing the pressure, the boiling point of the compound is lowered, preventing potential decomposition at high temperatures. This technique effectively separates the desired compound from non-volatile impurities or from solvents with significantly different boiling points. However, given the likely solid nature of this compound, distillation would only be applicable if it were an oil or had a low melting point.

Solvent Extraction Protocols

The purification of this compound from the crude reaction mixture is a critical step to isolate the target compound from unreacted starting materials, catalysts, and byproducts. Solvent extraction, a cornerstone of organic synthesis workup, is employed to achieve this separation based on the differential solubilities of the components in a biphasic system, typically consisting of an organic solvent and an aqueous solution.

Following the esterification reaction between 4-fluorophenoxyacetic acid and p-cresol, or the reaction of an activated derivative of 4-fluorophenoxyacetic acid (such as an acyl chloride) with p-cresol, the resulting mixture contains the desired ester, unreacted p-cresol (a phenol), unreacted 4-fluorophenoxyacetic acid (a carboxylic acid), and potentially a catalyst. A typical solvent extraction protocol would be designed to systematically remove these impurities.

The crude reaction mixture is first dissolved in a water-immiscible organic solvent. Common choices for this initial extraction solvent include ethyl acetate, diethyl ether, or dichloromethane, selected for their ability to dissolve the ester product and their immiscibility with water.

The organic solution is then subjected to a series of washes with aqueous solutions of varying pH. A wash with a dilute basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution, is performed to remove acidic impurities. orgsyn.org The unreacted 4-fluorophenoxyacetic acid, being a carboxylic acid, will react with the base to form a water-soluble carboxylate salt, which partitions into the aqueous phase. Similarly, unreacted p-cresol, being phenolic, is also acidic enough to be deprotonated by a stronger base like NaOH, forming a water-soluble phenoxide salt that is extracted from the organic layer. researchgate.net The general reaction for this acid-base extraction is depicted below:

R-COOH (organic) + NaHCO₃ (aqueous) → R-COONa (aqueous) + H₂O + CO₂

Ar-OH (organic) + NaOH (aqueous) → Ar-ONa (aqueous) + H₂O

Multiple washes may be necessary to ensure complete removal of acidic impurities. The progress of the neutralization can be monitored by checking the pH of the aqueous layer after each wash.

Following the basic washes, the organic layer is typically washed with water to remove any remaining water-soluble impurities and residual base. A final wash with a saturated aqueous sodium chloride solution (brine) is often employed. This brine wash helps to decrease the solubility of the organic product in the aqueous phase and aids in the separation of the two layers by increasing the ionic strength of the aqueous phase, a phenomenon known as "salting out".

After the sequential washes, the organic layer, now containing the purified ester, is dried over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove any dissolved water. The drying agent is then removed by filtration, and the organic solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification, if necessary, can be achieved by techniques such as recrystallization or column chromatography. researchgate.net

A representative solvent extraction workup for the purification of this compound is summarized in the interactive table below.

Table 1: Representative Solvent Extraction Protocol

| Step | Reagent/Solvent | Purpose | Observations |

|---|---|---|---|

| 1 | Ethyl Acetate | Dissolve crude reaction mixture | Homogeneous organic solution is formed. |

| 2 | 5% aq. NaHCO₃ Solution | Remove unreacted 4-fluorophenoxyacetic acid | Effervescence (CO₂ evolution) may be observed. The aqueous layer is separated and discarded. This step is repeated until effervescence ceases. |

| 3 | 1 M aq. NaOH Solution | Remove unreacted p-cresol | The aqueous layer may become colored. The aqueous layer is separated and discarded. This step is repeated once or twice. |

| 4 | Water | Remove residual water-soluble impurities and base | The aqueous layer is separated and discarded. |

| 5 | Saturated aq. NaCl (Brine) | "Salt out" the organic product and aid layer separation | Improved separation of the organic and aqueous layers. The aqueous layer is separated and discarded. |

| 6 | Anhydrous Na₂SO₄ | Dry the organic layer | The drying agent appears as a free-flowing powder when the solution is dry. |

| 7 | Filtration | Remove the drying agent | A clear organic solution is obtained. |

Advanced Spectroscopic and Structural Analysis of 4 Methylphenyl 4 Fluorophenoxy Acetate

Vibrational Spectroscopy for Molecular Conformation and Bonding

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding within a molecule. For esters like 4-methylphenyl (4-fluorophenoxy)acetate, characteristic vibrational bands provide a molecular fingerprint.

The FT-IR spectrum of phenyl esters typically displays several key absorption peaks. A strong band corresponding to the carbonyl (C=O) stretching vibration is expected around 1758 cm⁻¹. sciepub.com The presence of the ester group is further confirmed by multiple C-O stretching vibrations, which are generally observed in the region of 1220-1000 cm⁻¹. sciepub.com

The aromatic nature of the compound is evidenced by weak C-H stretching peaks at approximately 3044 cm⁻¹ and two C=C stretching bands around 1593 cm⁻¹ and 1492 cm⁻¹. sciepub.com Additionally, multiple aromatic C-H and C=C bending vibrations can be found in the fingerprint region between 980 cm⁻¹ and 490 cm⁻¹. sciepub.com The methyl and methylene (B1212753) groups contribute to aliphatic C-H bending vibrations in the 1470-1250 cm⁻¹ range. sciepub.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Phenyl Esters

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3044 |

| Carbonyl (C=O) Stretch | 1758 |

| Aromatic C=C Stretch | 1593, 1492 |

| Aliphatic C-H Bend | 1470-1250 |

| Ester C-O Stretch | 1220-1000 |

| Aromatic C-H/C=C Bend | 980-490 |

Data sourced from qualitative analysis of phenyl esters. sciepub.com

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing FT-IR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information on the vibrational modes of a molecule, particularly for non-polar bonds and symmetric vibrations. The analysis of related compounds by FT-Raman spectroscopy reveals characteristic bands that are useful for structural confirmation. rasayanjournal.co.innih.gov

For instance, studies on similar aromatic compounds show that the ring breathing mode of a para-substituted phenyl ring can be observed in the Raman spectrum. researchgate.net In one case, this mode appeared at 860 cm⁻¹. researchgate.net The in-plane C-H deformation bands of phenyl rings are typically found above 1000 cm⁻¹. researchgate.net For example, Raman spectra of a related compound showed these bands at 1288, 1159, and 1080 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration, while strong in the IR, also appears in the Raman spectrum, often at a slightly different wavenumber. For example, a medium intensity band was observed at 1664 cm⁻¹ in the FT-Raman spectrum of a related molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the methyl group and the two aromatic rings.

Based on data from analogous compounds, the singlet for the methyl (CH₃) protons is anticipated to appear in the upfield region of the spectrum. For instance, the methyl protons in 4-methylacetophenone and 4'-methoxyacetophenone (B371526) are observed at approximately 2.41 ppm and 2.55 ppm, respectively. rsc.orgrsc.org The aromatic protons will present as a more complex pattern of multiplets in the downfield region, typically between 6.5 and 8.0 ppm, due to spin-spin coupling between adjacent protons. The protons on the 4-fluorophenoxy group and the 4-methylphenyl group will have distinct chemical shifts influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group, respectively.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the ester group is expected to have a chemical shift in the range of 168-171 ppm, as seen in related acetate (B1210297) compounds. rsc.org The carbon of the methyl group (CH₃) will appear at a much higher field, typically around 21 ppm. rsc.org The aromatic carbons will resonate in the region of approximately 115-160 ppm. The carbon atom attached to the fluorine (C-F) will exhibit a large C-F coupling constant, and its chemical shift will be significantly influenced by the high electronegativity of fluorine. The chemical shifts of the other aromatic carbons will be affected by the positions of the substituents on the phenyl rings.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum will show a signal corresponding to the single fluorine atom on the phenoxy ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are powerful techniques for elucidating the complex structure of organic molecules by resolving overlapping signals in 1D NMR and showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within this compound. For instance, it would show correlations between adjacent aromatic protons on both the 4-methylphenyl and 4-fluorophenyl rings, as well as any through-bond coupling involving the methylene protons of the acetate group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This would be crucial for unambiguously assigning the ¹³C signals for each specific protonated carbon in the molecule, such as the methyl group carbon, the methylene carbon, and the aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for identifying longer-range (typically 2-3 bond) correlations between protons and carbons. This would be instrumental in piecing together the molecular fragments. For example, correlations would be expected from the methylene protons to the carbonyl carbon of the acetate group and to the quaternary carbon of the 4-fluorophenoxy ring. Similarly, correlations from the methyl protons to the carbons of the 4-methylphenyl ring would confirm their connectivity.

A comprehensive search of scientific databases did not yield specific COSY, HSQC, or HMBC data for this compound.

Solid-State NMR Spectroscopy for Crystalline and Amorphous Forms

Solid-state NMR (ssNMR) provides insight into the structure, dynamics, and polymorphism of a compound in its solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which provide rich structural information.

For this compound, ssNMR could be used to:

Distinguish between different crystalline (polymorphic) and amorphous forms by identifying variations in the chemical shifts and line shapes of ¹³C and other sensitive nuclei.

Determine the number of unique molecules in the asymmetric unit of a crystal lattice.

Provide information on the local molecular conformation and packing in the solid state.

No specific solid-state NMR data for this compound could be located in published literature.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy.

For this compound (molecular formula C₁₅H₁₃FO₃), HRMS would be expected to provide an exact mass measurement that confirms this composition. The theoretical exact mass can be calculated and compared to the experimental value.

Furthermore, by inducing fragmentation of the molecule (e.g., through electron ionization or collision-induced dissociation), the resulting fragmentation pattern can be analyzed to support the proposed structure. Expected fragmentation pathways for this molecule might include the cleavage of the ester bond, leading to ions corresponding to the 4-methylphenoxide and the 4-fluorophenoxyacetyl moieties.

A detailed search did not uncover any published high-resolution mass spectrometry data, including specific fragmentation pathways, for this compound.

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD)

If a suitable single crystal of this compound could be grown, SC-XRD analysis would provide a precise 3D model of the molecule. This would include:

Accurate bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state, such as the relative orientation of the two phenyl rings.

Details of intermolecular interactions, such as C-H···O or π-π stacking, which govern the crystal packing.

The crystal system, space group, and unit cell dimensions.

No published single-crystal X-ray diffraction studies for this compound are currently available.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered solid samples. While it does not provide the atomic-level detail of SC-XRD, it is an essential tool for:

Identifying the crystalline phases of a material.

Studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs would produce distinct PXRD patterns.

Assessing the purity of a crystalline sample.

Specific powder X-ray diffraction data for this compound has not been reported in the accessible scientific literature.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule.

Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the aromatic rings. The positions and intensities of these bands would be influenced by the substituents (methyl, fluoro, and the ester group).

Emission Spectroscopy: Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence or phosphorescence. The emission spectrum would provide information about the nature of the excited states and any energy transfer processes. The presence of the fluorine atom could potentially influence the emission properties.

A search of the available literature did not yield specific electronic absorption or emission spectra for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

There is currently no publicly available research detailing the UV-Vis spectroscopic analysis of this compound. Therefore, no data on its absorption maxima or the electronic transitions involved can be presented.

Fluorescence and Phosphorescence Spectroscopy

The fluorescence and phosphorescence properties of this compound have not been reported in the scientific literature. Consequently, this section is not applicable at this time.

Computational and Theoretical Studies of 4 Methylphenyl 4 Fluorophenoxy Acetate

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 4-methylphenyl (4-fluorophenoxy)acetate. These theoretical predictions, when correlated with experimental data, offer deep insights into the molecular structure and electronic properties. Density Functional Theory (DFT) is a commonly employed method for these calculations, often using functionals like B3LYP and basis sets such as 6-311++G(d,p). ajchem-a.com

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations are instrumental in the assignment of experimental infrared (IR) and Raman spectra. By using methods such as DFT, the vibrational modes of this compound can be calculated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to a better agreement with experimental data. ajchem-a.com

For aromatic compounds containing similar functional groups, characteristic vibrational frequencies are expected. The aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. ajchem-a.com The C=O stretching vibration of the ester group is expected to be a strong band, and for similar ketones, this can be found in the 1715-1680 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ester and ether linkages would likely appear between 1300 and 1000 cm⁻¹. researchgate.net The C-F stretching vibration for a fluorine atom attached to an aromatic ring is anticipated in the 1270-1100 cm⁻¹ range. researchgate.net

A hypothetical comparison of calculated and experimental vibrational frequencies for key functional groups in this compound is presented in Table 1.

Table 1: Hypothetical Vibrational Frequencies for this compound This table is illustrative and based on typical values for similar functional groups.

| Vibrational Mode | Expected Experimental Frequency Range (cm⁻¹) | Hypothetical Calculated Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | 3085 |

| Methyl C-H Stretch | 2980 - 2870 | 2950 |

| Carbonyl (C=O) Stretch | 1770 - 1750 | 1760 |

| Aromatic C=C Stretch | 1600 - 1450 | 1595, 1490 |

| Ester C-O Stretch | 1250 - 1100 | 1220 |

| Ether C-O Stretch | 1270 - 1230 | 1245 |

| C-F Stretch | 1270 - 1100 | 1235 |

NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach combined with DFT, is a valuable tool for structural elucidation. researchgate.netnih.gov These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be correlated with experimental spectra. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For many organic molecules, a good correlation between calculated and experimental chemical shifts can be achieved, aiding in the assignment of complex spectra. researchgate.net

For this compound, one would expect distinct signals for the protons and carbons of the p-cresol (B1678582) and 4-fluorophenol (B42351) moieties, as well as the acetate (B1210297) linker. The chemical shifts would be influenced by the electron-withdrawing nature of the fluorine atom and the ester group, and the electron-donating effect of the methyl group.

Table 2 presents hypothetical ¹H and ¹³C NMR chemical shifts for this compound, illustrating the expected values based on computational predictions for similar structures.

Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (in ppm) for this compound This table is for illustrative purposes.

| Atom | Hypothetical Predicted ¹H Shift | Hypothetical Experimental ¹H Shift | Hypothetical Predicted ¹³C Shift | Hypothetical Experimental ¹³C Shift |

|---|---|---|---|---|

| Methyl (CH₃) | 2.35 | 2.33 | 21.0 | 20.8 |

| Methylene (B1212753) (CH₂) | 4.80 | 4.78 | 65.0 | 64.5 |

| Carbonyl (C=O) | - | - | 168.5 | 168.0 |

| Aromatic CH (p-cresol) | 7.10 - 7.25 | 7.08 - 7.22 | 120.0 - 130.0 | 119.5 - 129.8 |

| Aromatic CH (4-fluorophenol) | 6.90 - 7.10 | 6.88 - 7.05 | 115.0 - 117.0 | 114.8 - 116.5 |

UV-Vis Absorption Spectra Simulation

Time-dependent Density Functional Theory (TD-DFT) is a powerful method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. mdpi.comscispace.com These calculations can predict the absorption maxima (λmax) which can then be compared to experimental measurements. researchgate.netresearchgate.net The choice of functional and basis set, as well as the modeling of solvent effects, are crucial for obtaining accurate results. mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic rings. The presence of the ester group and the fluorine and methyl substituents will influence the exact position and intensity of the absorption bands. TD-DFT calculations can help to assign these transitions and understand the electronic structure of the molecule. researchgate.netresearchgate.net

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure. Conformational analysis of this compound involves identifying the most stable conformations (lowest energy minima) and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step to generate a potential energy surface (PES). These studies are crucial for understanding the flexibility of the molecule and its preferred shape in different environments. For related molecules, computational studies have been used to determine the most stable conformers and the energetic penalties for adopting other shapes.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. aps.org This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules, such as hydrogen bonds and van der Waals interactions. aps.org For this compound, one would expect C-H···O and C-H···F interactions, as well as π-π stacking between the aromatic rings, to play a significant role in the crystal packing. aps.org Energy framework calculations can further quantify the strength of these interactions, providing insight into the stability of the crystal lattice.

Chemical Reactivity and Mechanistic Investigations of 4 Methylphenyl 4 Fluorophenoxy Acetate

Hydrolysis Kinetics and Mechanism

The hydrolysis of an ester involves the cleavage of the ester bond by water, a reaction that can be catalyzed by acids, bases, or occur under neutral conditions. mlsu.ac.inrsc.org The mechanism of hydrolysis for esters like 4-methylphenyl (4-fluorophenoxy)acetate generally proceeds through a nucleophilic acyl substitution pathway involving a tetrahedral intermediate. ncsu.edu

The acid-catalyzed hydrolysis of esters is a reversible process. mlsu.ac.in The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. acs.orgacs.org This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol or phenol (B47542) lead to the formation of the carboxylic acid and the regeneration of the acid catalyst. acs.org

For this compound, the reaction would proceed as follows:

Protonation of the carbonyl oxygen of the ester.

Nucleophilic attack by water on the activated carbonyl carbon.

Proton transfer from the attacking water molecule to the 4-fluorophenoxy group.

Elimination of 4-fluorophenol (B42351) as the leaving group.

Deprotonation of the resulting protonated 4-methylbenzoic acid to yield the final product and regenerate the acid catalyst.

Table 1: Representative Rate Constants for Acid-Catalyzed Hydrolysis of Substituted Esters This table presents data for analogous compounds to illustrate the expected kinetic trends.

Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via a nucleophilic acyl substitution mechanism. mlsu.ac.in A hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide or phenoxide leaving group to form a carboxylic acid, which is immediately deprotonated by the base to form a carboxylate salt. ncsu.edu

In the case of this compound, the reaction mechanism is as follows:

Nucleophilic attack of a hydroxide ion on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Elimination of the 4-fluorophenoxide leaving group.

Proton transfer from the resulting 4-methylbenzoic acid to the hydroxide or phenoxide ion, yielding the 4-methylbenzoate salt.

Table 2: Hammett ρ Values for Base-Catalyzed Hydrolysis of Substituted Esters This table provides context for the electronic sensitivity of the reaction.

Neutral hydrolysis, or the reaction with water without an added catalyst, is generally a very slow process for most esters at ambient temperature. acs.org The mechanism is similar to the acid-catalyzed pathway but with water acting as the weak nucleophile without prior activation of the carbonyl group. For some esters with highly activated leaving groups, neutral hydrolysis can be significant. The 4-fluorophenoxy group is a moderately good leaving group, so some degree of neutral hydrolysis may be observable, particularly at elevated temperatures.

The rate of hydrolysis is significantly influenced by the solvent and temperature. Increasing the temperature generally increases the reaction rate, as described by the Arrhenius equation. The choice of solvent can affect the stability of the reactants, transition state, and products. For base-catalyzed hydrolysis, polar aprotic solvents can enhance the nucleophilicity of the hydroxide ion, leading to an increased reaction rate. In contrast, for acid-catalyzed hydrolysis, the solvent needs to support the formation of charged intermediates. Water itself plays a crucial role as both a solvent and a reactant in hydrolysis.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy or phenoxy group of an ester with another alcohol or phenol. jcsp.org.pk This reaction is typically catalyzed by either an acid or a base. jcsp.org.pk

The reactivity of this compound in transesterification reactions will depend on the nucleophilicity of the incoming alcohol or phenol and the reaction conditions.

Base-Catalyzed Transesterification : In the presence of a base, the alcohol or phenol is deprotonated to form a more potent nucleophile (an alkoxide or phenoxide). This nucleophile then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent elimination of the 4-fluorophenoxide leaving group yields the new ester. The rate of this reaction would be expected to increase with the nucleophilicity of the attacking alkoxide/phenoxide and the stability of the 4-fluorophenoxide leaving group.

Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, activating it for nucleophilic attack by a neutral alcohol or phenol molecule. viu.ca The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol or phenol taking the place of water. The reaction is reversible, and the equilibrium can often be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products. viu.ca

The steric bulk of the incoming alcohol or phenol can also play a significant role, with less hindered nucleophiles generally reacting faster.

Table 3: General Reactivity in Transesterification This table outlines the expected qualitative reactivity based on general principles.

Catalyst Efficacy in Transesterification

Transesterification of this compound involves the substitution of the 4-methylphenyl group with a different alcohol. This reaction is typically catalyzed by either an acid or a base. The efficacy of the catalyst is paramount in achieving high conversion and selectivity.

In base-catalyzed transesterification, a strong base, such as an alkoxide, attacks the electrophilic carbonyl carbon of the ester. The electron-withdrawing nature of the phenoxy and, to a lesser extent, the 4-fluorophenoxy groups enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. However, the steric bulk of the aryloxy groups might slightly hinder the approach of the nucleophile.

Acid-catalyzed transesterification proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The subsequent nucleophilic attack by an alcohol leads to the formation of a tetrahedral intermediate. The nature of the alcohol used for the transesterification will also influence the reaction rate, with less sterically hindered primary alcohols generally reacting faster than secondary or tertiary alcohols.

Table 1: Predicted Catalyst Efficacy in the Transesterification of this compound with Methanol

| Catalyst | Predicted Relative Rate | Plausible Mechanism |

| Sodium Methoxide (NaOMe) | High | Base-catalyzed nucleophilic acyl substitution |

| Sulfuric Acid (H₂SO₄) | Moderate to High | Acid-catalyzed nucleophilic acyl substitution |

| 4-(Dimethylamino)pyridine (DMAP) | Moderate | Nucleophilic catalysis |

| Titanium(IV) Isopropoxide | Moderate | Lewis acid catalysis |

This table represents predicted outcomes based on general chemical principles, not direct experimental data.

Electrophilic Aromatic Substitution on the Phenyl Rings

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with an aromatic ring, leading to the substitution of a hydrogen atom. The regioselectivity of this reaction on this compound is governed by the directing effects of the substituents on both phenyl rings. The 4-methylphenyl ring is activated towards EAS by the electron-donating methyl group, which is an ortho-, para-director. The phenoxy ring is also activated by the oxygen atom's ability to donate electron density through resonance, also directing ortho and para. However, the fluorine atom on this ring is a deactivator due to its strong inductive electron-withdrawing effect, but it is also an ortho-, para-director due to its lone pairs participating in resonance.

Halogenation of this compound with reagents like Br₂ in the presence of a Lewis acid (e.g., FeBr₃) is expected to occur preferentially on the more activated 4-methylphenyl ring. The methyl group will direct the incoming bromine to the positions ortho to it (positions 2 and 6). Substitution on the 4-fluorophenoxy ring is less likely due to the deactivating effect of the fluorine atom.

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, and sulfonation, with fuming sulfuric acid, are classic EAS reactions. masterorganicchemistry.com For this compound, these reactions are predicted to follow the same regioselectivity as halogenation, with substitution occurring on the activated 4-methylphenyl ring at the positions ortho to the methyl group. The strongly acidic conditions may also lead to the hydrolysis of the ester linkage as a side reaction.

Friedel-Crafts reactions involve the introduction of an acyl or alkyl group onto an aromatic ring using a Lewis acid catalyst. youtube.com These reactions are highly sensitive to the nature of the substituents on the aromatic ring. The activated 4-methylphenyl ring would be the preferred site for Friedel-Crafts reactions. For instance, acylation with acetyl chloride and aluminum chloride would likely yield products where the acetyl group is attached to the positions ortho to the methyl group. A related reaction has been used in the synthesis of (4-fluorophenyl)(4-hydroxy-3-methylphenyl)methanone, demonstrating the feasibility of acylating a substituted phenol derivative. researchgate.netnih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-methylphenyl (4-fluorophenoxy)acetate |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-methylphenyl (4-fluorophenoxy)acetate |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo-4-methylphenyl (4-fluorophenoxy)acetate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetyl-4-methylphenyl (4-fluorophenoxy)acetate |

This table represents predicted outcomes based on general chemical principles, not direct experimental data.

Nucleophilic Aromatic Substitution on the Fluorine-Containing Ring

Nucleophilic aromatic substitution (SNAr) on the 4-fluorophenoxy ring is a plausible reaction, given that fluorine is a good leaving group in such reactions, especially when the ring is activated by electron-withdrawing groups. nih.govresearchgate.netyoutube.com The ester group, specifically the carbonyl, is electron-withdrawing and can help to stabilize the negatively charged Meisenheimer intermediate that is formed during the reaction, particularly if the nucleophile attacks at the para position relative to the ester linkage (which is already occupied by the fluorine). However, for SNAr to be efficient, strong electron-withdrawing groups are typically required ortho or para to the leaving group. In this case, the phenoxy group itself is the activating group. The reaction would likely require a strong nucleophile and potentially harsh reaction conditions.

Reduction Reactions of the Ester Moiety

The ester functionality in this compound can be reduced to the corresponding alcohols. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would cleave the ester, yielding two alcohol products: 4-fluorophenol and 4-methylbenzyl alcohol. The reaction proceeds via nucleophilic attack of the hydride ion on the carbonyl carbon, followed by the departure of the 4-methylphenoxide leaving group, which is then protonated upon workup. Weaker reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters.

Oxidation Reactions

The primary site for oxidation in this compound is the methyl group attached to the phenyl ring. While specific studies on this compound are not prevalent, the oxidation of similar methyl-substituted aromatic compounds is well-documented. For instance, the methyl groups of tricresyl phosphates can be oxidized to form aldehydes and carboxylic acids. uzh.ch This suggests a likely oxidative pathway for this compound.

Under typical oxidizing conditions, such as with potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the methyl group can be converted to a carboxylic acid. The reaction would proceed through a series of intermediates, likely involving a benzyl (B1604629) alcohol and a benzaldehyde (B42025) derivative before culminating in the corresponding carboxylic acid.

Plausible Oxidation Pathway of the Methyl Group:

Initial Oxidation: The methyl group is first oxidized to a primary alcohol, yielding 4-(hydroxymethyl)phenyl (4-fluorophenoxy)acetate.

Further Oxidation to Aldehyde: The resulting alcohol is then oxidized to an aldehyde, forming 4-formylphenyl (4-fluorophenoxy)acetate.

Final Oxidation to Carboxylic Acid: The aldehyde is subsequently oxidized to a carboxylic acid, resulting in 4-carboxyphenyl (4-fluorophenoxy)acetate.

The fluorine atom on the other phenyl ring is generally unreactive towards common oxidizing agents, and the ester and ether linkages are also typically stable under these conditions, provided the reaction conditions are not excessively harsh.

The following table outlines the expected products from the stepwise oxidation of the methyl group:

| Reactant | Oxidizing Agent | Expected Intermediate/Product |

| This compound | Mild Oxidant | 4-(Hydroxymethyl)phenyl (4-fluorophenoxy)acetate |

| 4-(Hydroxymethyl)phenyl (4-fluorophenoxy)acetate | Mild Oxidant | 4-Formylphenyl (4-fluorophenoxy)acetate |

| 4-Formylphenyl (4-fluorophenoxy)acetate | Strong Oxidant (e.g., KMnO₄) | 4-Carboxyphenyl (4-fluorophenoxy)acetate |

Reaction Pathways and Transition State Analysis

The reactions of this compound are governed by specific reaction pathways and the energies of their associated transition states.

Ester Hydrolysis Pathway: The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism.

Acid-Catalyzed Pathway:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the oxygen of the leaving group (p-cresol).

Collapse of the tetrahedral intermediate to reform the carbonyl group and expel the p-cresol (B1678582) leaving group.

Deprotonation to yield the final carboxylic acid product.

Base-Catalyzed Pathway:

Nucleophilic attack by a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate.

Collapse of the intermediate to expel the p-cresolate anion.

Proton transfer from the initially formed carboxylic acid to the p-cresolate, yielding the final carboxylate and p-cresol.

Computational studies on similar ester hydrolyses suggest that the formation of the tetrahedral intermediate is often the rate-determining step. nih.gov The stability of this intermediate is influenced by the electronic nature of the substituents on the aromatic rings.

Fries Rearrangement Pathway: The mechanism of the Fries rearrangement is more complex and is thought to proceed as follows: byjus.com

Coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester.

Cleavage of the acyl-oxygen bond to form an acylium ion and an aluminum phenoxide complex.

Electrophilic aromatic substitution of the acylium ion onto the electron-rich p-cresol ring. This can occur at either the ortho or para position.

A final hydrolysis step removes the Lewis acid to yield the hydroxy aryl ketone product.

The transition state for the electrophilic aromatic substitution step involves a sigma complex (also known as an arenium ion), where the aromaticity of the phenyl ring is temporarily disrupted. The relative energies of the transition states leading to the ortho and para products determine the isomer ratio.

Transition State Considerations: The presence of the fluorine atom on the phenoxy ring and the methyl group on the phenyl ring will have opposing electronic effects that influence the transition states of these reactions.

The electron-withdrawing fluorine atom will make the 4-fluorophenoxyacetate a better leaving group, potentially accelerating the rate of ester cleavage.

The electron-donating methyl group on the p-cresol ring increases its nucleophilicity, which would facilitate the electrophilic attack in the Fries rearrangement.

Computational analysis, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into the electron delocalization in the transition states and help to rationalize the reactivity and regioselectivity observed in these reactions. nih.gov

Derivatization and Functionalization Studies of 4 Methylphenyl 4 Fluorophenoxy Acetate

Modifications at the Ester Linkage

The ester group is a key functional handle for derivatization, allowing for its conversion into other functional groups such as amides and hydrazides through nucleophilic acyl substitution.

The conversion of esters to amides, known as amidation, is a fundamental transformation in organic synthesis. This reaction typically involves the treatment of the ester with a primary or secondary amine. The reaction can proceed under neutral, basic, or acidic conditions, and sometimes requires a catalyst to drive the otherwise often unfavorable equilibrium. mdpi.comvander-lingen.nl For 4-methylphenyl (4-fluorophenoxy)acetate, amidation would lead to the formation of a 2-(4-fluorophenoxy)acetamide (B180119) derivative and p-cresol (B1678582) as a byproduct.

Recent advancements have introduced transition metal-catalyzed methods for the direct amidation of esters, which can offer milder reaction conditions and broader substrate scope. mdpi.comnih.gov For instance, nickel or palladium-based catalysts have been shown to be effective for the cross-coupling of aryl esters with anilines and other amines. mdpi.com

Interactive Table 1: Hypothetical Amidation Reactions of this compound

| Amine Reactant | Potential Product | Hypothetical Conditions | Potential Catalyst |

|---|---|---|---|

| Benzylamine | N-benzyl-2-(4-fluorophenoxy)acetamide | Heat in dioxane | NaOMe vander-lingen.nl |

| Aniline | 2-(4-fluorophenoxy)-N-phenylacetamide | Toluene (B28343), 110 °C | Pd-NHC complex mdpi.com |

| Morpholine | 1-(2-(4-fluorophenoxy)acetyl)morpholine | Neat, 80-100 °C | FeCl3 (solvent-free) mdpi.com |

| Piperidine | 1-(2-(4-fluorophenoxy)acetyl)piperidine | Reflux in ethanol | None (direct aminolysis) |

Hydrazinolysis involves the reaction of an ester with hydrazine (B178648), typically hydrazine hydrate (B1144303), to produce an acid hydrazide. This reaction is a common method for generating hydrazides, which are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. niscpr.res.inresearchgate.net The reaction of this compound with hydrazine hydrate would yield 2-(4-fluorophenoxy)acetohydrazide. This transformation generally proceeds under mild conditions due to the high nucleophilicity of hydrazine. researchgate.netresearchgate.net

Interactive Table 2: Hypothetical Hydrazinolysis of this compound

| Reactant | Reagent | Product | Byproduct | Hypothetical Conditions |

|---|---|---|---|---|

| This compound | Hydrazine hydrate (NH2NH2·H2O) | 2-(4-fluorophenoxy)acetohydrazide | p-Cresol | Ethanol, reflux |

Functionalization of the Phenyl Moieties

The two aromatic rings of the molecule offer sites for further functionalization, primarily through electrophilic aromatic substitution or modern cross-coupling reactions. The latter typically requires prior halogenation of one or both rings to introduce a suitable handle (e.g., Br, I).

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. youtube.com To utilize these methods, a halogenated derivative of this compound would first need to be synthesized, for example, via electrophilic bromination or iodination.

Suzuki Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is highly versatile and tolerant of many functional groups, making it ideal for the late-stage functionalization of complex molecules. nih.gov A brominated derivative of the parent compound could be coupled with various aryl or vinyl boronic acids to generate biaryl or styrenyl structures.

Heck Reaction: The Heck reaction forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium species. youtube.comlibretexts.org This reaction is particularly useful for synthesizing substituted alkenes and is generally stereoselective, favoring the formation of the trans product. youtube.com

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgyoutube.com This method provides a direct route to arylalkynes, which are important building blocks in materials science and medicinal chemistry. wikipedia.orglibretexts.org

Interactive Table 3: Hypothetical Cross-Coupling Reactions on a Brominated Derivative

| Reaction Type | Coupling Partner | Potential Product Class | Typical Catalyst System |

|---|---|---|---|

| Suzuki mdpi.com | Phenylboronic acid | Biaryl-substituted phenoxyacetate (B1228835) | Pd(PPh3)4, K2CO3 |

| Heck libretexts.org | Styrene | Stilbene-substituted phenoxyacetate | Pd(OAc)2, PPh3, Et3N |

| Sonogashira wikipedia.org | Phenylacetylene | Alkynyl-substituted phenoxyacetate | PdCl2(PPh3)2, CuI, Et3N |

The methyl group on the p-cresol portion of the ester provides another handle for functionalization. This alkyl side chain can be modified, for instance, through free-radical halogenation at the benzylic position using reagents like N-bromosuccinimide (NBS). The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups.

Interactive Table 4: Hypothetical Functionalization via the Benzylic Position

| Step 1: Reagent | Intermediate | Step 2: Nucleophile | Final Product Functional Group |

|---|---|---|---|

| N-Bromosuccinimide (NBS), AIBN | 4-(bromomethyl)phenyl (4-fluorophenoxy)acetate | NaN3 | -CH2N3 (Azidomethyl) |

| N-Bromosuccinimide (NBS), AIBN | 4-(bromomethyl)phenyl (4-fluorophenoxy)acetate | KCN | -CH2CN (Cyanomethyl) |

| N-Bromosuccinimide (NBS), AIBN | 4-(bromomethyl)phenyl (4-fluorophenoxy)acetate | CH3COONa | -CH2OCOCH3 (Acetoxymethyl) |

| N-Bromosuccinimide (NBS), AIBN | 4-(bromomethyl)phenyl (4-fluorophenoxy)acetate | NaOH (aq) | -CH2OH (Hydroxymethyl) |

Synthesis of Analogues for Structure-Reactivity Correlation Studies

The primary synthetic strategy involves the initial preparation of substituted phenoxyacetic acids via the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an α-haloacetic acid ester, typically in the presence of a base, followed by hydrolysis of the resulting ester. gold-chemistry.org For instance, to generate analogues with modifications on the phenoxy ring, various substituted phenols can be used as starting materials.